molecular formula C13H15BClF3O2 B1431353 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 1451391-09-5

2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B1431353
CAS No.: 1451391-09-5
M. Wt: 306.52 g/mol
InChI Key: BJTADIFTZGEVHU-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester, is a high-purity organoboron reagent with the CAS Number 1451391-09-5 . This compound has a molecular formula of C 13 H 15 BClF 3 O 2 and a molecular weight of 306.52 g/mol . As a pinacol boronic ester, this compound is extensively used in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura (SM) coupling, which is a fundamental method for carbon-carbon bond formation in the synthesis of complex organic molecules . Boronic esters are often preferred over boronic acids in these syntheses due to their enhanced stability, which allows for easier handling and storage . The SM coupling reaction is a cornerstone in modern organic chemistry, widely applied in the development of pharmaceuticals, agrochemicals, and advanced materials . This product is labeled with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-chloro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-8(13(16,17)18)6-5-7-9(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTADIFTZGEVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of 4-Bromo-3-(trifluoromethyl)aniline

The core synthetic approach to obtaining 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester involves the Miyaura borylation reaction, a palladium-catalyzed cross-coupling between an aryl halide and bis(pinacolato)diboron. Specifically, the starting material is 4-bromo-3-(trifluoromethyl)aniline, which undergoes borylation under the following conditions:

  • Reagents : Bis(pinacolato)diboron (B2pin2), potassium acetate (KOAc)
  • Catalyst : [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
  • Solvent : Anhydrous dimethylformamide (DMF)
  • Temperature : Typically heated under inert atmosphere conditions

This reaction selectively installs the pinacol boronate ester group at the aryl bromide position, yielding the desired boronic ester intermediate. The reaction progress is monitored by thin-layer chromatography (TLC), aided by the use of curcumin, which forms a specific interaction with boron-containing compounds, facilitating visualization despite similar retention factors of starting and product materials.

Purification and Stability Considerations

Due to the poor stability and reactivity of free boronic acids, purification is conducted at the pinacol-protected intermediate stage. Flash chromatography is the preferred method to isolate these intermediates cleanly, avoiding decomposition and side reactions that may occur if free boronic acids are handled prematurely.

Deprotection of Pinacol Ester via Transesterification

To obtain the free boronic acid from the pinacol ester, a transesterification process is employed. The method involves:

  • Mixing the pinacol-protected intermediate with an excess of methyl boronic acid
  • Dissolving in an appropriate solvent mixture (e.g., water/acetone 1:1 v/v)
  • Addition of mild acid or base to drive the reaction (optimal conditions found to be 0.1 N hydrochloric acid)
  • Evaporation of volatile byproducts such as methyl boronic pinacol ester and residual methyl boronic acid to drive the reaction to completion

This mild transesterification avoids decomposition seen with stronger acids like trifluoroacetic acid (TFA). The process is optimized to maintain compound integrity and yield.

Additional Synthetic Steps

In related synthetic routes, acetoxy groups on intermediates are hydrolyzed by treatment with potassium carbonate in ethanol under heating, followed by filtration and flash chromatography. This step is necessary for preparing certain intermediates leading to the target boronic ester.

3 Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents & Conditions Key Notes
1 Miyaura Borylation 4-Bromo-3-(trifluoromethyl)aniline B2pin2, KOAc, Pd(dppf)Cl2, DMF, heat Palladium-catalyzed borylation; TLC monitoring with curcumin dye
2 Purification Pinacol-protected boronic ester Flash chromatography Avoid free boronic acid purification due to instability
3 Transesterification Pinacol-protected intermediate Excess methyl boronic acid, 0.1 N HCl in water/acetone (1:1 v/v) Mild acid conditions prevent decomposition; volatile byproducts removed by evaporation
4 Salt hydrolysis & cleanup Deprotected boronic acid salt Water suspension and filtration Removes unstable hydrochloric acid salts
5 Hydrolysis (if needed) Acetoxy intermediates K2CO3 in ethanol, heat Prepares intermediates for further transformations

4 Research Findings and Optimization Notes

  • The use of Pd(dppf)Cl2 as a catalyst ligand complex is critical for efficient borylation of trifluoromethyl-substituted aromatic amines.
  • Curcumin-based TLC visualization is a novel and effective method for monitoring boron-containing intermediates.
  • Transesterification with methyl boronic acid under mild acidic conditions (0.1 N HCl) is superior to stronger acids like TFA, which cause decomposition.
  • The volatility of methyl boronic pinacol ester byproduct is exploited to drive the deprotection reaction to completion during solvent evaporation.
  • Salt formation during deprotection is manageable and reversible, ensuring high purity of the final boronic acid.
  • Flash chromatography remains the purification method of choice for pinacol esters due to the instability of free boronic acids.

5 Chemical and Physical Data

The compound is commercially recognized and characterized by its stable pinacol boronate ester moiety, which facilitates handling and subsequent synthetic applications.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester is its involvement in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with organic halides. The presence of the trifluoromethyl group enhances the electronic properties of the compound, making it a valuable building block for constructing complex organic molecules .

Mechanism
The Suzuki-Miyaura coupling typically proceeds through two main steps:

  • Oxidative Addition : The palladium catalyst reacts with an organic halide to form a palladium(II) complex.
  • Transmetalation : The boronic acid pinacol ester reacts with the palladium complex to form a new carbon-carbon bond.

The unique structural features of this compound, including its chlorine and trifluoromethyl groups, enhance its reactivity and selectivity compared to other similar compounds .

Medicinal Chemistry

Drug Development
In medicinal chemistry, the introduction of the 2-Chloro-6-(trifluoromethyl)phenyl group into drug candidates can significantly affect their biological activity. The chlorine atoms can influence binding affinity to biological targets, while the trifluoromethyl group often improves metabolic stability . Researchers utilize this compound to synthesize novel pharmaceuticals, particularly in developing inhibitors for various diseases.

Case Study: Drug Analog Synthesis
A notable application is seen in synthesizing analogs of existing drugs where the incorporation of this boronic acid pinacol ester allows for systematic variation of molecular structure while maintaining desired pharmacological properties. For example, studies have shown that modifying drug scaffolds with this compound can lead to improved efficacy and reduced side effects .

Material Science

Polymer Chemistry
The compound is also applicable in polymer chemistry, particularly in creating functionalized polymers through cross-coupling reactions. By incorporating this compound into polymer backbones, researchers can tailor materials with specific mechanical and thermal properties .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Organic SynthesisSuzuki-Miyaura couplingEfficient carbon-carbon bond formation
Medicinal ChemistryDrug development and modificationEnhanced binding affinity and stability
Material ScienceFunctionalized polymer synthesisTailored mechanical and thermal properties

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:

Comparison with Similar Compounds

Solubility in Organic Solvents

Boronic esters generally exhibit superior solubility in organic solvents compared to their parent acids. For 2-chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester, solubility trends align with those of other pinacol esters (e.g., phenylboronic acid pinacol ester and azaesters):

  • High solubility in polar solvents like chloroform and 3-pentanone.
  • Low solubility in nonpolar hydrocarbons (e.g., methylcyclohexane) and dipropyl ether .

Table 1: Solubility Comparison of Selected Boronic Esters

Compound Solubility in Chloroform Solubility in Methylcyclohexane
2-Chloro-6-(trifluoromethyl)phenyl* High Very Low
Phenylboronic acid pinacol ester High Moderate
Azaester of phenylboronic acid Very High Low

*Data inferred from structural analogs .

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates of boronic esters depend on substituent electronic effects. Evidence from para-substituted phenylboronic pinacol esters reveals:

  • Electron-withdrawing groups (EWGs) : Accelerate hydrolysis by increasing boron electrophilicity.
  • Electron-donating groups (EDGs) : Slow hydrolysis via reduced boron reactivity .

For this compound, the chloro and trifluoromethyl groups are strong EWGs, suggesting faster hydrolysis than EDG-substituted analogs (e.g., para-amino-phenylboronic ester, t₁/₂ = 3 hours).

Table 2: Hydrolysis Half-Lives of Para-Substituted Phenylboronic Esters (pH 7.4)

Substituent Hydrolysis Half-Life (t₁/₂)
-OH 10 minutes
-NHCOCH₃ (acetamide) 10 minutes
-NH₂ (amine) 3 hours
-Cl/-CF₃* Estimated <10 minutes

*Predicted based on EWG effects .

Key Research Findings and Limitations

  • Advantages : Enhanced solubility in polar solvents and high reactivity in cross-coupling reactions.
  • Comparative Gaps : Direct solubility and hydrolysis studies for this compound are sparse, necessitating extrapolation from structural analogs.

Biological Activity

2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester (chemical formula: C13_{13}H15_{15}BClF3_3O2_2) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied in the context of medicinal chemistry due to its interactions with biological targets, particularly in the development of therapeutic agents.

The structure of this compound features a boron atom bonded to a phenyl group substituted with chlorine and trifluoromethyl groups, along with a pinacol ester moiety. This configuration contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit a range of biological activities, including:

  • Anticancer Properties : Boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
  • Antimicrobial Effects : They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, modulating their activity and impacting cellular functions.

The mechanism by which this compound exerts its biological effects typically involves:

  • Binding to Proteins : The boron atom forms reversible covalent bonds with hydroxyl groups in serine or threonine residues in proteins, altering their function.
  • Disruption of Cellular Pathways : By inhibiting specific enzymes or receptors, it can lead to downstream effects on cell proliferation and survival.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that similar boronic acid derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism involved the inhibition of the proteasome pathway, leading to increased levels of pro-apoptotic factors .
  • Antimicrobial Studies : In vitro assays have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria by interfering with peptidoglycan synthesis. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability.
  • Enzyme Inhibition : Research indicated that boronic acids can selectively inhibit serine proteases involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Table 1: Biological Activities of Related Boronic Acid Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer0.5
4-(Trifluoromethyl)phenylboronic acidAntimicrobial0.8
3-Fluoro-4-methylphenylboronic acidEnzyme Inhibition1.2

Q & A

Q. What are the primary synthetic applications of 2-chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester in cross-coupling reactions?

This compound is widely used in Suzuki-Miyaura couplings due to its stability and compatibility with palladium catalysts. For radical-mediated reactions, it participates in boron-retaining C(sp³)–H functionalization when combined with organolithium reagents. The trifluoromethyl group enhances electrophilicity, facilitating stereospecific 1,2-aryl migration in boron-ate complexes . However, in direct arylation of hydantoins, pinacol esters may underperform compared to boroxines due to competing protodeboronation or byproduct formation .

Q. How can solubility challenges be addressed when using this boronic ester in organic reactions?

Solubility in organic solvents is critical for reaction efficiency. Experimental data show that pinacol esters generally exhibit higher solubility in chloroform and ketones (e.g., acetone) compared to parent boronic acids. For example, phenylboronic acid pinacol ester dissolves well in chloroform (25–30 mg/mL at 25°C), while solubility in hydrocarbons like methylcyclohexane is negligible. Preferential solvent selection (e.g., chloroform or 3-pentanone) and temperature control (20–40°C) are recommended to enhance solubility .

Advanced Research Questions

Q. How does pH and temperature influence the stability of this boronic ester, and how can decomposition pathways be minimized?

Protodeboronation is a major degradation pathway under basic conditions. At pH 13.5 and 70°C , the half-life of related boronic acids is ~19 hours, but pinacol esters are more stable due to steric protection. To minimize decomposition:

  • Use neutral or mildly acidic conditions (pH 6–8) for prolonged reactions.
  • Avoid elevated temperatures (>60°C) in basic media.
  • Monitor reaction progress via NMR or LC-MS to detect boronic acid byproducts .

Q. What strategies enable the use of this compound in ROS-responsive drug delivery systems?

The boronic ester group acts as a ROS-sensitive trigger for controlled release. For example, in stroke models, ROS (e.g., H₂O₂) cleaves the ester bond, releasing therapeutic H₂S and generating fluorescent byproducts for real-time tracking. Key design considerations:

  • Pair the boronic ester with fluorophores (e.g., 4-amino-naphthalimide) to enable fluorescence activation upon ROS exposure.
  • Optimize logD values (e.g., via amino group modifications) to enhance blood-brain barrier penetration .
  • Incorporate boronic esters into micelles or hydrogels for localized, stimulus-responsive drug release .

Q. How can contradictory data on reaction yields involving pinacol esters be resolved?

Discrepancies in yields (e.g., poor performance vs. boroxines in hydantoin arylation) arise from mechanistic differences. To address this:

  • Compare reaction intermediates via DFT calculations to identify rate-limiting steps (e.g., boroxine vs. ester activation barriers).
  • Use additives (e.g., Cu(I) salts) to stabilize reactive intermediates or suppress protodeboronation.
  • Conduct kinetic studies to optimize stoichiometry and solvent polarity .

Q. What methodologies validate the stereochemical outcomes of radical-mediated C–C couplings using this compound?

Stereospecific 1,2-aryl/alkyl migrations in boron-ate complexes require precise control. Recommended approaches:

  • Chiral HPLC or X-ray crystallography to confirm stereochemistry in products.
  • Radical trapping experiments (e.g., using TEMPO) to verify the intermediacy of α-C–H abstraction.
  • Computational modeling (e.g., density functional theory) to predict migratory aptitudes of substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester
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2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester

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